ベタメタゾン β-D-グルクロニド

概要

説明

Betamethasone is a systemic corticosteroid used to relieve inflammation in various conditions, including but not limited to allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders . It is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties .

Molecular Structure Analysis

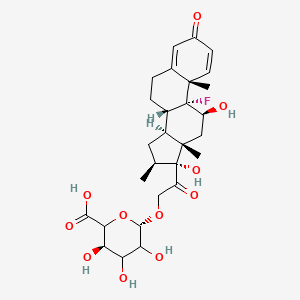

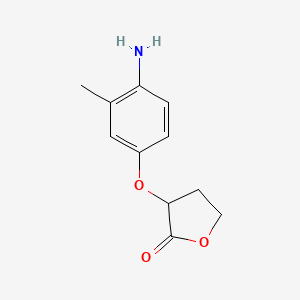

Betamethasone beta-D-Glucuronide contains a total of 81 bonds; 44 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), 6 hydroxyl groups, 4 secondary alcohols, and 1 tertiary .Chemical Reactions Analysis

Glucuronidation by the human UDP-glucuronosyltransferase (UGT) family of enzymes is important in the metabolic fate of many drugs and other xenobiotics . This biosynthetic reaction also has a role in the conjugation and excretion of endogenous substrates, such as steroids, bilirubin, and bile acids .Physical and Chemical Properties Analysis

Betamethasone has an average weight of 392.4611 and a monoisotopic weight of 392.199902243 . Its chemical formula is C22H29FO5 .科学的研究の応用

医薬品毒性学

ベタメタゾン β-D-グルクロニド: は、医薬品毒性学において、基準物質として使用されています。 生物学的サンプル中のステロイド代謝物の同定および定量に役立ちます 。この用途は、薬物試験と医薬品製品の安全性の確保に不可欠です。

酵素アッセイ開発

酵素アッセイの開発において、ベタメタゾン β-D-グルクロニドは、組換え UDP-グリコシル転移酵素から β-D-グルクロニドの生成を測定する蛍光アッセイにおける競合基質として役立ちます 。これは、創薬におけるハイスループットスクリーニングにとって重要です。

薬物代謝研究

この化合物は、薬物代謝、特にさまざまな薬物に対する β-グルクロニダーゼの加水分解効率を研究するために使用されます 。オピオイドなどの薬物の代謝を理解することは、より良い治療効果と個別化医療アプローチにつながる可能性があります。

腫瘍学

がん研究では、ベタメタゾン β-D-グルクロニドは、個別化がん治療における潜在的な役割について検討されています。 β-グルクロニダーゼベースの治療法のプロトコルを最適化するために使用できます。これは、標的型薬物送達システムにおいて重要です .

作用機序

Safety and Hazards

Betamethasone may cause reproductive toxicity and specific target organ toxicity through repeated exposure . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

生化学分析

Biochemical Properties

Betamethasone beta-D-Glucuronide plays a significant role in biochemical reactions involving glucuronidation. It interacts with the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to betamethasone, forming Betamethasone beta-D-Glucuronide . This interaction is crucial for the detoxification and elimination of betamethasone from the body. Additionally, Betamethasone beta-D-Glucuronide can be hydrolyzed by beta-glucuronidase, releasing the active betamethasone .

Cellular Effects

Betamethasone beta-D-Glucuronide influences various cellular processes. It affects cell signaling pathways by modulating the activity of glucocorticoid receptors, which are involved in the regulation of gene expression . This compound can alter cellular metabolism by influencing the expression of enzymes involved in glucose and lipid metabolism. Betamethasone beta-D-Glucuronide also impacts cell proliferation and apoptosis, particularly in immune cells, by modulating the expression of cytokines and other signaling molecules .

Molecular Mechanism

The molecular mechanism of Betamethasone beta-D-Glucuronide involves its interaction with glucocorticoid receptors. Upon hydrolysis by beta-glucuronidase, betamethasone is released and binds to glucocorticoid receptors, initiating a cascade of events that lead to changes in gene expression . This binding results in the activation or repression of target genes involved in inflammatory responses, immune function, and metabolism. Betamethasone beta-D-Glucuronide also inhibits the activity of certain enzymes, such as phospholipase A2, reducing the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Betamethasone beta-D-Glucuronide change over time. The compound is relatively stable under standard storage conditions, but its hydrolysis rate can vary depending on the presence of beta-glucuronidase . Long-term studies have shown that Betamethasone beta-D-Glucuronide can have sustained anti-inflammatory effects, but prolonged exposure may lead to cellular adaptations, such as changes in receptor sensitivity and gene expression patterns .

特性

IUPAC Name |

(3R,6S)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19?,20+,21?,22?,24-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHXMSIBGRGDSX-FZQPNPHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@@H]5C(C([C@H](C(O5)C(=O)O)O)O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)

![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)

![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)

![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)

![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)